4-Thiomorpholinepropanoic acid
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Overview
Description
4-Thiomorpholinepropanoic acid is an organic compound with the molecular formula C7H13NO2S It is a derivative of thiomorpholine, a sulfur-containing heterocycle, and is characterized by the presence of a propanoic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiomorpholinepropanoic acid typically involves the reaction of thiomorpholine with acrylonitrile, followed by hydrolysis. The general synthetic route can be summarized as follows:
Reaction with Acrylonitrile: Thiomorpholine reacts with acrylonitrile in the presence of a base such as sodium hydroxide to form 4-thiomorpholinepropionitrile.
Hydrolysis: The nitrile group in 4-thiomorpholinepropionitrile is then hydrolyzed under acidic or basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Thiomorpholinepropanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The hydrogen atoms in the thiomorpholine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like N-bromosuccinimide can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiomorpholine derivatives.
Scientific Research Applications
4-Thiomorpholinepropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Thiomorpholinepropanoic acid involves its interaction with specific molecular targets and pathways. The sulfur atom in the thiomorpholine ring can form covalent bonds with biological molecules, leading to various biochemical effects. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s activity.
Comparison with Similar Compounds
4-Thiomorpholinepropanoic acid can be compared with other similar compounds, such as:
Thiomorpholine: The parent compound without the propanoic acid group.
4-Thiomorpholinebutanoic acid: A similar compound with an additional carbon in the side chain.
Thiomorpholine derivatives: Various derivatives with different functional groups.
The uniqueness of this compound lies in its specific combination of the thiomorpholine ring and the propanoic acid group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-thiomorpholin-4-ylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S/c9-7(10)1-2-8-3-5-11-6-4-8/h1-6H2,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCCATDJWZPREQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70613909 |
Source
|
Record name | 3-(Thiomorpholin-4-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70613909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28921-64-4 |
Source
|
Record name | 3-(Thiomorpholin-4-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70613909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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